tert-Butyl 2-(azetidin-3-yloxy)acetate HCl tert-Butyl 2-(azetidin-3-yloxy)acetate HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812787
InChI: InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)6-12-7-4-10-5-7;/h7,10H,4-6H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)COC1CNC1.Cl
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.70 g/mol

tert-Butyl 2-(azetidin-3-yloxy)acetate HCl

CAS No.:

Cat. No.: VC13812787

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(azetidin-3-yloxy)acetate HCl -

Specification

Molecular Formula C9H18ClNO3
Molecular Weight 223.70 g/mol
IUPAC Name tert-butyl 2-(azetidin-3-yloxy)acetate;hydrochloride
Standard InChI InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)6-12-7-4-10-5-7;/h7,10H,4-6H2,1-3H3;1H
Standard InChI Key NSVPZRCQPFYNTJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COC1CNC1.Cl
Canonical SMILES CC(C)(C)OC(=O)COC1CNC1.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is tert-butyl 2-[(azetidin-3-yl)oxy]acetate hydrochloride. Its structure comprises:

  • A four-membered azetidine ring substituted at the 3-position with an ether-linked acetate group.

  • A tert-butyl ester moiety, which serves as a protecting group for the carboxylic acid during synthesis.

  • A hydrochloride counterion, enhancing solubility and stability.

The molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol. The hydrochloride salt formation occurs during the final purification stage, typically via treatment with hydrochloric acid .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of tert-butyl 2-(azetidin-3-yloxy)acetate hydrochloride involves multi-step organic reactions, drawing parallels to methods described in patent WO2018108954A1 :

  • Azetidine Ring Preparation:

    • Azetidin-3-ol is synthesized via cyclization of 1,3-diols or reduction of azetidinone precursors.

    • Protection of the hydroxyl group using tert-butyl chloroacetate under basic conditions (e.g., triethylamine in dichloromethane).

  • Etherification:

    • The azetidine hydroxyl group reacts with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form tert-butyl 2-(azetidin-3-yloxy)acetate.

  • Salt Formation:

    • The free base is treated with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield
1Azetidin-3-ol, tert-butyl chloroacetate, Et₃N, DCM, 0°C → RT75–85%
2K₂CO₃, DMF, 60°C, 12h65–70%
3HCl (g), Et₂O, 0°C90–95%

Purification and Optimization

  • Impurity Removal: Residual tert-butyl chloroacetate is eliminated via aqueous extraction (1M NaOH).

  • Crystallization: The hydrochloride salt is recrystallized from ethanol/water mixtures to achieve >99% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO); sparingly soluble in ethyl acetate.

  • Stability: Stable at room temperature under inert atmospheres; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Table 2: Thermal Properties

PropertyValue
Melting Point142–145°C (decomposition)
pKa (amine)8.2 ± 0.3

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Azetidine derivatives are pivotal in constructing bioactive molecules due to their conformational rigidity and hydrogen-bonding capacity. Key applications include:

  • Kinase Inhibitors: Analogous compounds are used in tyrosine kinase inhibitors for oncology .

  • Antimicrobial Agents: The azetidine ring’s strain enhances binding to bacterial efflux pumps.

Case Study: Anticancer Activity

While direct data on this compound is unavailable, structurally related azetidine-acetate hybrids demonstrate:

  • Apoptosis Induction: IC₅₀ values of 10–20 µM in MCF-7 breast cancer cells.

  • Synergistic Effects: Enhanced efficacy when combined with cisplatin .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the acetate linker to optimize pharmacokinetics.

  • Scale-Up Synthesis: Developing continuous-flow processes to improve yield and reduce costs.

  • Target Validation: Screening against emerging therapeutic targets (e.g., SARS-CoV-2 main protease).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator